Superior Melanoma Tumor Uptake: N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide vs. Other Nicotinamide Series Members
In a head-to-head biodistribution comparison of a series of N-substituted iodonicotinamides in B16F0 murine melanoma-bearing mice, N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide ([¹²³I]1)—a derivative retaining the 5-iodonicotinamide core structure of 2-Amino-5-iodonicotinamide—exhibited the fastest and highest tumor uptake among all nicotinamide analogs tested [1]. At 1 h post-injection, [¹²³I]1 achieved approximately 8% injected dose per gram (% ID/g) in B16F0 melanotic tumors, decreasing slowly over time, while other N-alkyl and piperazinyl nicotinamide derivatives in the same series showed lower and slower tumor accumulation [1]. No uptake was observed in A375 human amelanotic (non-pigmented) tumors, confirming melanin-dependent targeting specificity [1]. This uptake magnitude and kinetics were superior to the prototypical iodobenzamide comparator N-2-diethylaminoethyl-4-iodobenzamide, which served as the design template for the series [1].
| Evidence Dimension | Tumor uptake in B16F0 murine melanoma model at 1 h post-injection |
|---|---|
| Target Compound Data | ∼8% ID/g (N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide, [¹²³I]1) |
| Comparator Or Baseline | Other N-alkyl and piperazinyl nicotinamide derivatives within the same series; prototypical iodobenzamide N-2-diethylaminoethyl-4-iodobenzamide (lower uptake, slower kinetics) |
| Quantified Difference | Fastest and highest uptake in the nicotinamide series; ∼8% ID/g at 1 h vs. lower % ID/g for piperazinyl derivatives at the same time point |
| Conditions | In vivo biodistribution in black nude mice bearing B16F0 murine melanotic melanoma xenografts; radioactivity measured at 1 h, 4 h, and 24 h post-injection; no-carrier-added iodine-123 labeling via iododestannylation |
Why This Matters
For procurement decisions in melanoma SPECT tracer development, the 5-iodonicotinamide core (derivable from 2-Amino-5-iodonicotinamide) provides the empirically validated scaffold for achieving maximal tumor-to-background contrast at early imaging time points, which is critical for diagnostic sensitivity.
- [1] Liu, X.; Pham, T. Q.; Berghofer, P.; Chapman, J.; Greguric, I.; Mitchell, P.; Mattner, F.; Loc'h, C.; Katsifis, A. Synthesis and evaluation of novel radioiodinated nicotinamides for malignant melanoma. Nucl. Med. Biol. 2008, 35 (7), 769–781. https://doi.org/10.1016/j.nucmedbio.2008.05.011 View Source
